

The Structure-Activity Relationship of Elabela Peptides: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Elabela (ELA), also known as Apela or Toddler, a recently discovered endogenous ligand for the apelin receptor (APJ). This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug discovery. Elabela has emerged as a critical regulator in embryonic development and cardiovascular function, making its SAR a key area of investigation for therapeutic applications.

Introduction to Elabela and its Isoforms

Elabela is a peptide hormone that, despite having little sequence homology to apelin, is the second identified endogenous ligand for the G protein-coupled apelin receptor.[1][2] It plays crucial roles in embryonic development, particularly in cardiogenesis, and is also functional in adult organisms, influencing cardiovascular homeostasis.[3][4][5] Elabela is initially translated as a 54-amino acid preproprotein, which is then processed into several active isoforms, primarily ELA-32, ELA-21, and ELA-11, named for their amino acid length.[6][7] The C-terminal region of Elabela is highly conserved across species and is critical for its biological activity.[8][9]

Quantitative Analysis of Elabela Peptide Activity

The binding affinity and functional potency of various Elabela isoforms and related peptides have been characterized in numerous studies. The following tables summarize the key quantitative data from in vitro assays.



Table 1: Binding Affinities of Elabela and Apelin

Peptides to the Apelin Receptor

Peptide	Receptor Source	Assay Type	Ki (nM)	pKi (mean ± SEM)	Reference
Elabela-32	Human Left Ventricle	Competition Binding	9.59 ± 0.08	[10][11]	
Elabela-32	Recombinant Human APJ	Competition Binding	1.343	[1][8]	
Elabela-21	Human Left Ventricle	Competition Binding	8.52 ± 0.11	[10][11]	•
Elabela-21	Recombinant Human APJ	Competition Binding	4.364	[1][8]	
ELA(19-32)	Recombinant Human APJ	Competition Binding	4.6	[12]	
Elabela-11	Human Left Ventricle	Competition Binding	7.85 ± 0.05	[10][11]	
Apelin-36	Recombinant Human APJ	Competition Binding	1.735	[1][8]	
Apelin-17	Recombinant Human APJ	Competition Binding	4.651	[1][8]	
Apelin-13	Recombinant Human APJ	Competition Binding	8.336	[1][8]	
[Pyr1]apelin- 13	Human Left Ventricle	Competition Binding	8.85 ± 0.04	[10][11]	

Table 2: Functional Potencies of Elabela and Apelin Peptides



Peptide	Assay Type	Cell Line	EC50 (nM)	pEC50 (mean ± SEM)	Reference
Elabela-32	cAMP Inhibition	CHO-K1-APJ	9.77 ± 0.11	[10]	
Elabela-32	β-arrestin Recruitment	CHO-K1-APJ	9.38 ± 0.06	[10]	-
Elabela-32	Receptor Internalizatio n	CHO-K1-APJ	9.04 ± 0.07	[10]	
Elabela-21	cAMP Inhibition	CHO-K1-APJ	9.74 ± 0.13	[10]	
Elabela-21	β-arrestin Recruitment	CHO-K1-APJ	9.24 ± 0.04	[10]	
Elabela-21	Receptor Internalizatio n	CHO-K1-APJ	8.91 ± 0.06	[10]	
Elabela-11	cAMP Inhibition	CHO-K1-APJ	9.75 ± 0.12	[10]	
Elabela-11	β-arrestin Recruitment	CHO-K1-APJ	8.23 ± 0.05	[10]	_
Elabela-11	Receptor Internalizatio n	CHO-K1-APJ	8.21 ± 0.07	[10]	
[Pyr1]apelin- 13	cAMP Inhibition	CHO-K1-APJ	9.92 ± 0.11	[10]	_
[Pyr1]apelin- 13	β-arrestin Recruitment	CHO-K1-APJ	8.41 ± 0.05	[10]	_



[Pyr1]apelin- 13	Receptor Internalizatio	CHO-K1-APJ	8.78 ± 0.06	[10]
	n			

Core Principles of Elabela's Structure-Activity Relationship

The biological activity of Elabela peptides is intrinsically linked to their primary amino acid sequence and length. Key findings from SAR studies are outlined below:

- C-Terminal Dominance: The C-terminal residues of Elabela are critical for both binding to the apelin receptor and subsequent signal activation.[9][13] Alanine scanning of ELA(19-32) revealed that the C-terminal pharmacophore is essential for its activity.[6][9]
- Peptide Length and Affinity: Longer Elabela isoforms, such as ELA-32, generally exhibit higher binding affinity to the apelin receptor compared to shorter fragments like ELA-11.[10]
 [11] This suggests that residues in the N-terminal region of the longer peptides contribute to receptor interaction.
- Key Amino Acid Residues: Specific amino acid residues have been identified as being crucial
 for Elabela's activity. For instance, His26 and Val29 in the ELA sequence are important for
 binding.[12] Furthermore, an aromatic residue at the Phe31 or Pro32 position is important for
 receptor activation.[12]
- Signaling Bias: Different Elabela isoforms exhibit biased agonism, preferentially activating certain downstream signaling pathways. ELA-32 shows a strong bias towards the β-arrestin pathway, whereas ELA-21 has a more balanced or G-protein-biased profile.[7][8] This has significant implications for the development of pathway-specific therapeutic agents.
- Distinct Binding Mode from Apelin: Despite sharing the same receptor, Elabela and apelin appear to have different binding modes.[6] For example, Asp282 and Asp284 of the apelin receptor are key for apelin binding and activity but are not involved in Elabela's activity.[6]
 Docking studies suggest that Phe31 of Elabela may bind to a different pocket than Phe13 of apelin-13.[12]



Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the SAR of Elabela peptides, synthesized from methodologies reported in the literature.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled Elabela peptides by measuring their ability to compete with a radiolabeled ligand for binding to the apelin receptor.

- Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the apelin receptor (e.g., CHO-K1 cells, human left ventricle tissue).[10][11]
- Binding Reaction: A constant concentration of radiolabeled ligand (e.g., [125I]-apelin-13) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor Elabela peptide.
- Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium.
 The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
- Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression to determine the IC50 value of the competitor peptide. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the ability of Elabela peptides to inhibit the production of cyclic AMP (cAMP) via the Gαi-coupled apelin receptor, providing a measure of their functional potency (EC50).

 Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured in appropriate media.[10]



- Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin to increase intracellular cAMP levels.
- Peptide Treatment: Cells are then treated with increasing concentrations of the Elabela peptide.
- cAMP Measurement: After incubation, the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
- Data Analysis: The data are normalized to the forskolin-only control and fitted to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

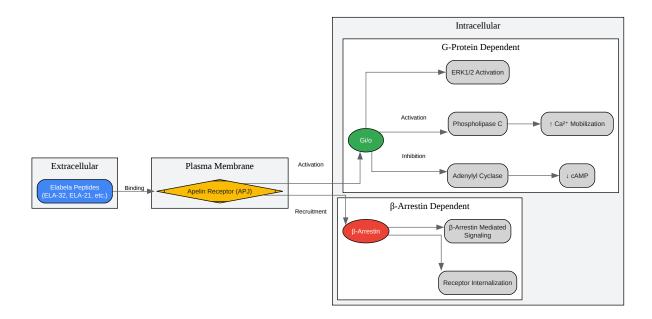
This assay quantifies the recruitment of β -arrestin to the activated apelin receptor, a key step in G-protein-independent signaling and receptor internalization.

- Assay Principle: A common method is the NanoBiT® system, which utilizes a split-luciferase complementation approach.[14][15] The apelin receptor is tagged with one subunit of the luciferase (e.g., LgBit), and β-arrestin is tagged with the other (e.g., SmBit).
- Cell Transfection: HEK293T cells are transiently transfected with constructs encoding the tagged apelin receptor and β-arrestin.[14][15]
- Ligand Stimulation: The transfected cells are treated with increasing concentrations of the Elabela peptide.
- Luminescence Measurement: Upon ligand-induced receptor activation and β-arrestin recruitment, the luciferase subunits come into proximity, reconstituting a functional enzyme that generates a luminescent signal in the presence of a substrate. This signal is measured using a luminometer.
- Data Analysis: The luminescence data are plotted against the peptide concentration and fitted to a dose-response curve to determine the EC50 value for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows



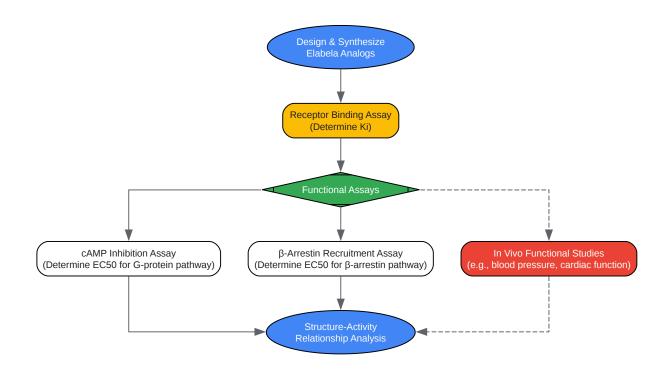
The following diagrams illustrate the key signaling pathways activated by Elabela and a typical experimental workflow for SAR studies.





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Caption: Elabela signaling through the apelin receptor.



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Caption: Experimental workflow for Elabela SAR studies.

Conclusion



The structure-activity relationship of Elabela peptides is a rapidly evolving field with significant therapeutic potential. The C-terminal region is undeniably crucial for activity, and different isoforms exhibit distinct signaling biases. A thorough understanding of these relationships is paramount for the rational design of novel, potent, and pathway-selective apelin receptor agonists for the treatment of cardiovascular and other diseases. This guide provides a foundational understanding of the current knowledge and methodologies in this exciting area of research.

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